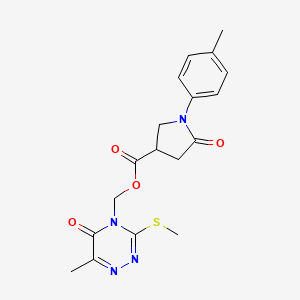

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate is a complex organic molecule It features a triazinyl ring and a pyrrolidine ring, highlighting its significant chemical diversity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate typically involves multiple steps. A common synthetic route includes:

Starting with the formation of the triazinyl intermediate through cyclization reactions involving thiosemicarbazides.

The pyrrolidine derivative can be synthesized from p-tolylacetic acid through a series of condensation reactions.

Finally, the two intermediates are linked through esterification under controlled temperature and pH conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might involve batch or continuous flow reactions with optimized catalysts and reaction parameters. The use of automated reactors ensures high yield and purity, while minimizing the time and resource consumption.

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.

Substitution: The methyl and methylthio groups can be substituted with various functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures ranging from -78°C to room temperature and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The primary products of these reactions vary based on the type of reaction. For oxidation, the products include sulfoxides and sulfones. Reduction reactions yield alcohol derivatives, while substitution reactions produce a range of functionalized compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, the compound is used as a precursor for synthesizing complex molecules and as a reagent in various organic transformations. Its diverse reactivity profile makes it a valuable tool for developing new synthetic methodologies.

Biology

In biological studies, this compound is explored for its potential as an enzyme inhibitor. Its structural components allow it to interact with specific active sites, providing insights into enzyme mechanisms and aiding in the development of inhibitors for therapeutic applications.

Medicine

Medically, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate is investigated for its pharmacological properties. Its unique structure enables it to bind to various biological targets, making it a candidate for drug development in treating certain diseases.

Industry

Industrially, the compound finds applications in developing new materials and as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity and stability under different conditions make it suitable for various industrial processes.

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its triazinyl and pyrrolidine moieties play a crucial role in binding to these targets, often inhibiting their activity. The exact pathways involved depend on the specific biological system but generally involve the disruption of normal enzymatic or receptor functions.

Comparación Con Compuestos Similares

Compared to other compounds with similar structural features, such as those with triazinyl or pyrrolidine rings, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate stands out due to its dual-ring structure and functional group diversity.

List of Similar Compounds

3-(methylthio)-1,2,4-triazine derivatives.

Pyrrolidine-3-carboxylate esters.

Triazinyl-pyrrolidine hybrids.

Actividad Biológica

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate is a complex organic molecule characterized by a triazine core and various functional groups. This structure suggests potential for diverse biological activities, which are critical for its application in pharmaceuticals and therapeutic research.

The molecular formula of the compound is C17H20N4O6S, with a molecular weight of approximately 440.49 g/mol. The presence of a methylthio group and a pyrrolidine carboxylate moiety enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The triazine ring and methylthio group may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : Interaction with receptors can influence signal transduction pathways, potentially altering physiological responses.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial and fungal strains.

- Anticancer Properties : The triazine moiety is often associated with anticancer activity, making this compound a candidate for further investigation in oncology.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.

Research Findings and Case Studies

Several studies have explored the biological activity of triazine derivatives, providing insights into their potential applications:

- Antimicrobial Studies : Research has demonstrated that triazine derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to the target compound showed minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : A study involving various triazine derivatives highlighted their potential as anticancer agents through mechanisms such as apoptosis induction in cancer cell lines. Specifically, derivatives were shown to inhibit tumor growth in xenograft models .

- Pharmacological Investigations : In vitro assays have indicated that compounds similar to this compound can act as effective inhibitors of specific kinases involved in cancer progression .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key features and activities:

| Compound Type | Biological Activity | Structural Features |

|---|---|---|

| Triazole Derivatives | Antifungal, Antibacterial | Five-membered ring with nitrogen atoms |

| Sulfonamide Antibiotics | Antibacterial | Sulfonamide group attached to aromatic rings |

| Benzothiazole Compounds | Anticancer, Antimicrobial | Benzene ring fused with thiazole |

| Target Compound | Antimicrobial, Anticancer | Triazine core with methylthio and pyrrolidine |

Propiedades

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-11-4-6-14(7-5-11)21-9-13(8-15(21)23)17(25)26-10-22-16(24)12(2)19-20-18(22)27-3/h4-7,13H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJWEYAUMSGCBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCN3C(=O)C(=NN=C3SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.